

# 3,5-Dichloropyridine 1-oxide CAS number and structure

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## Compound of Interest

Compound Name: 3,5-Dichloropyridine 1-oxide

Cat. No.: B078894

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An In-depth Technical Guide to **3,5-Dichloropyridine 1-oxide**

## Introduction

**3,5-Dichloropyridine 1-oxide** is a halogenated heterocyclic compound that serves as a versatile and valuable building block in advanced chemical synthesis and medicinal chemistry. [1] Its significance for researchers, particularly in drug development, stems from the dual functionality of its electron-deficient pyridine ring and the activated N-oxide moiety. This structure enhances its reactivity towards nucleophilic aromatic substitution (S<sub>N</sub>Ar), making it a preferred precursor for synthesizing complex, disubstituted pyridine derivatives that are otherwise difficult to obtain. [1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical characterization, and applications.

## Compound Identification and Properties

The fundamental identification and physicochemical properties of **3,5-Dichloropyridine 1-oxide** are summarized below.

Identifier/Property	Value
CAS Number	15177-57-8[1][2][3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> Cl <sub>2</sub> NO[1][4][5]
Molecular Weight	163.99 g/mol [1][4][5]
Appearance	Colorless to pale yellow liquid or solid[6]
Melting Point	110-113 °C[2][7]
Boiling Point	344.2 °C at 760 mmHg (Predicted)[4][7]
Density	1.47 g/cm <sup>3</sup> (Predicted)[4][7]
InChI Key	RODXBOIDZPQDBH-UHFFFAOYSA-N[1]
Storage Temperature	Room temperature[2][7]

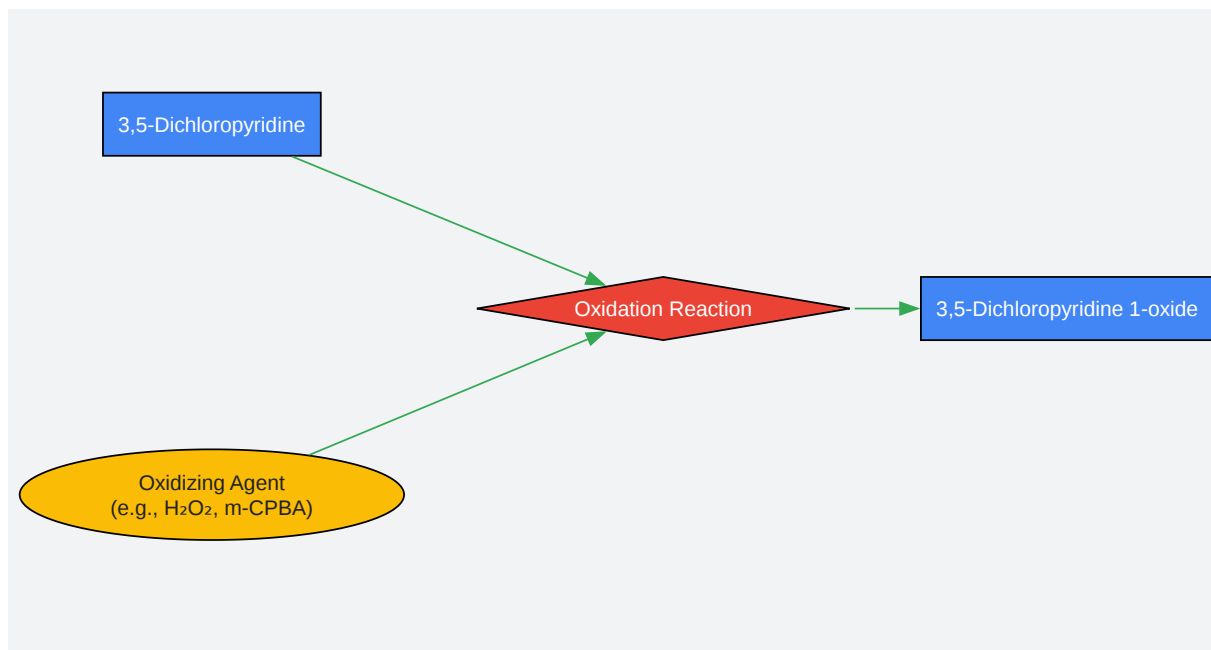
Chemical Structure:

The structure of **3,5-Dichloropyridine 1-oxide** consists of a pyridine ring chlorinated at the 3 and 5 positions, with an oxygen atom coordinated to the nitrogen atom.

Caption: Chemical connectivity of **3,5-Dichloropyridine 1-oxide**.

## Synthesis and Experimental Protocols

The most common and efficient method for preparing **3,5-Dichloropyridine 1-oxide** is the direct oxidation of its precursor, 3,5-Dichloropyridine.[1] The selection of the oxidizing agent and reaction conditions is critical for achieving high yield and purity.[1]



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Caption: General workflow for the synthesis of **3,5-Dichloropyridine 1-oxide**.

## Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This method utilizes a readily available and environmentally benign oxidizing agent. The acidic medium activates the hydrogen peroxide, facilitating the N-oxidation.<sup>[1]</sup>

Step	Procedure
1. Reactant Charging	Treat 3,5-Dichloropyridine with 30% aqueous hydrogen peroxide in glacial acetic acid. <a href="#">[1]</a>
2. Reaction	Heat the mixture at a controlled temperature of 70-80 °C with constant stirring. <a href="#">[1]</a> <a href="#">[8]</a> The reaction progress should be monitored (e.g., by TLC or GC).
3. Work-up	After completion, cool the reaction mixture. Carefully neutralize the excess acid with a suitable base (e.g., dilute sodium hydroxide) in an ice bath. <a href="#">[2]</a> <a href="#">[7]</a>
4. Quenching	Destroy any remaining peroxides by adding a reducing agent, such as sodium metabisulfite. <a href="#">[2]</a> <a href="#">[7]</a>
5. Extraction	Extract the product into an organic solvent like dichloromethane (DCM). <a href="#">[2]</a>
6. Purification	Dry the organic layer (e.g., over MgSO <sub>4</sub> ), filter, and evaporate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization. <a href="#">[2]</a> <a href="#">[7]</a>

## Protocol 2: Oxidation with m-CPBA

This protocol often results in higher yields compared to the hydrogen peroxide method.

Step	Procedure
1. Reactant Charging	Dissolve 3,5-Dichloropyridine in a suitable solvent, such as dichloromethane (DCM).[1]
2. Reaction	Add meta-chloroperbenzoic acid (m-CPBA) portion-wise to the solution while stirring, typically at room temperature. An exothermic reaction may occur, requiring cooling.
3. Work-up	After the reaction is complete, wash the mixture with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts.
4. Extraction	Separate the organic layer. The aqueous layer may be back-extracted with the solvent to maximize recovery.
5. Purification	Combine the organic layers, dry over an anhydrous salt (e.g., Na <sub>2</sub> SO <sub>4</sub> ), filter, and concentrate in vacuo to yield the product. A reported yield for this method is as high as 96.4%.[1]

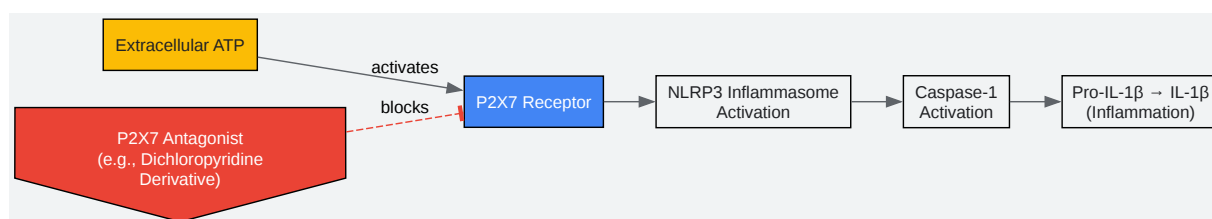
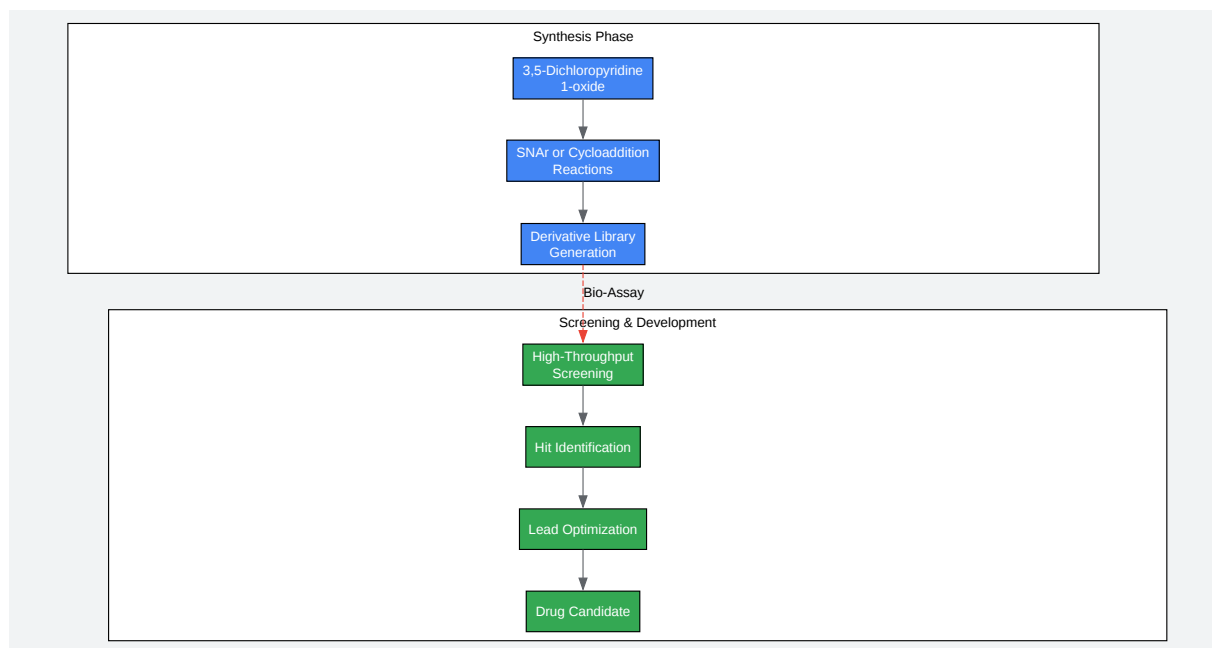
## Spectroscopic and Analytical Data

Structural elucidation of **3,5-Dichloropyridine 1-oxide** is primarily achieved through NMR spectroscopy and mass spectrometry. The molecule's C<sub>2v</sub> symmetry simplifies its NMR spectra.[1]

Technique	Expected Observations
$^1\text{H}$ NMR	The spectrum is expected to show two distinct signals. Protons at the C-2 and C-6 positions (alpha to the N-oxide) are chemically equivalent and appear as one singlet. The proton at the C-4 position (gamma to the N-oxide) appears as a separate singlet. The N-oxide group deshields the alpha protons (lower field) and shields the gamma proton (higher field) compared to the parent pyridine. <a href="#">[1]</a>
$^{13}\text{C}$ NMR	Three unique carbon signals are expected, corresponding to the C-2/C-6, C-3/C-5, and C-4 positions. <a href="#">[1]</a>
Mass Spectrometry (EI)	The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximate M:M+2:M+4 ratio of 100:65:10). A common and significant fragmentation is the loss of an oxygen atom ( $[\text{M}-16]^+$ ), resulting in the radical cation of 3,5-dichloropyridine. <a href="#">[1]</a>

## Applications in Research and Drug Development

The unique electronic properties of **3,5-Dichloropyridine 1-oxide** make it a valuable intermediate in medicinal chemistry. The parent scaffold, 3,5-dichloropyridine, is a key component in developing novel drugs.[\[1\]\[9\]](#)



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